trans-Hexahydroisobenzofuran-1,3-dione
CAS No.: 71749-03-6
Cat. No.: VC2446646
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 71749-03-6 |
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Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | (3aR,7aR)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione |
Standard InChI | InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2/t5-,6-/m1/s1 |
Standard InChI Key | MUTGBJKUEZFXGO-PHDIDXHHSA-N |
Isomeric SMILES | C1CC[C@@H]2[C@@H](C1)C(=O)OC2=O |
SMILES | C1CCC2C(C1)C(=O)OC2=O |
Canonical SMILES | C1CCC2C(C1)C(=O)OC2=O |
Introduction
Chemical Identity and Structure
Trans-Hexahydroisobenzofuran-1,3-dione, also known as trans-1,2-cyclohexanedicarboxylic anhydride, is an organic compound featuring a six-membered cyclohexane ring with an anhydride functional group. The compound exhibits a trans configuration of the substituents, which significantly influences its physical properties and reactivity compared to its cis isomer .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems and registry numbers, as outlined in Table 1.
Table 1: Chemical Identifiers of Trans-Hexahydroisobenzofuran-1,3-dione
Structural Features
The molecular structure of trans-Hexahydroisobenzofuran-1,3-dione consists of a saturated cyclohexane ring with an anhydride group formed by two carbonyl groups at positions 1 and 3 . The trans configuration refers to the spatial arrangement of the substituents on the cyclohexane ring, which contributes to the compound's specific chemical behavior and physical properties .
Physical and Chemical Properties
The physical state and properties of trans-Hexahydroisobenzofuran-1,3-dione are crucial factors determining its handling, storage, and applications in various chemical processes.
Physical Properties
The compound exists as a crystalline solid at room temperature with distinct physical characteristics summarized in Table 2.
Table 2: Physical Properties of Trans-Hexahydroisobenzofuran-1,3-dione
Chemical Properties
Trans-Hexahydroisobenzofuran-1,3-dione exhibits chemical properties typical of cyclic anhydrides, including:
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Reactivity toward nucleophiles, particularly with water, alcohols, and amines, resulting in ring-opening reactions
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Susceptibility to hydrolysis, forming the corresponding dicarboxylic acid
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Ability to participate in Diels-Alder cycloaddition reactions as a dienophile
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Potential for ring-opening polymerization to form poly(hexahydrophthalic anhydride) (PHHPA)
Synthesis Methods
Several methods exist for the synthesis of trans-Hexahydroisobenzofuran-1,3-dione, with the most common approaches detailed below.
Hydrogenation of Cyclic Anhydrides
The compound can be prepared by hydrogenating 4-cyclohexene-1,2-dicarboxylic anhydride, which is obtained through a Diels-Alder reaction between maleic anhydride and 1,3-butadiene . This process typically involves:
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Diels-Alder reaction to form the cyclohexene intermediate
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Catalytic hydrogenation to reduce the double bond
Oxidation of Cyclohexane
High-temperature oxidation of cyclohexane using air or oxygen represents another synthetic route. This process may involve:
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Oxidation of cyclohexane to form cyclohexanol and cyclohexanone
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Further oxidation to cyclohexanedicarboxylic acid
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Dehydration to form the cyclic anhydride
Isomer Separation
In industrial processes, trans-Hexahydroisobenzofuran-1,3-dione is often separated from a mixture containing both cis and trans isomers through fractional crystallization techniques, taking advantage of the significant difference in melting points between the two isomers (165°C for trans vs. 29-32°C for cis) .
Applications
Trans-Hexahydroisobenzofuran-1,3-dione finds applications across various fields, particularly in polymer chemistry, organic synthesis, and pharmaceutical development.
Polymer Applications
The compound serves as an important component in polymer science, as outlined in Table 3.
Table 3: Polymer Applications of Trans-Hexahydroisobenzofuran-1,3-dione
Organic Synthesis
In organic chemistry, trans-Hexahydroisobenzofuran-1,3-dione serves as a valuable building block:
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Synthesis of N-heterocyclic compounds with pharmaceutical relevance
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Component in the synthesis of complex molecular structures, including derivatives with antibacterial properties
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Reactant in Castagnoli-Cushman cycloadditions for the synthesis of lactams, though with limited reactivity in certain solvent systems such as trifluoroethanol
Pharmaceutical Applications
The compound contributes to pharmaceutical research through:
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Serving as a precursor for bioactive compounds, particularly those containing N-heterocyclic structures
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Contributing to the development of biodegradable polymers for drug delivery systems
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Functioning as a structural component in compounds with antibacterial activity
Chemical Reactions
Trans-Hexahydroisobenzofuran-1,3-dione participates in several key reaction types, showcasing its versatility in organic synthesis.
Ring-Opening Reactions
The anhydride functionality readily undergoes ring-opening reactions with nucleophiles:
Cycloaddition Reactions
The compound can participate as a reactant in various cycloaddition processes:
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Diels-Alder reactions as a dienophile
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Castagnoli-Cushman reactions with imines, though with limitations in certain conditions
Synthetic Applications
A notable synthetic application involves the reaction with 2-aminobenzenethiol derivatives in the presence of silver nitrate to form benzothiazole-containing compounds . For instance:
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Reaction with HBTN (0.50 g, 1.2 mmol) and sodium acetate trihydrate (0.35 g, 3.6 mmol) in acetic acid
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Heating at 150°C for 5 hours under argon
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Yields 2,2'-(5'-(benzo[d]thiazol-2-yl)-4'-hydroxy-[1,1':3',1''-terphenyl]-4,4''-diyl)bis(hexahydro-1H-isoindole-1,3(2H)-dione) (HBTN-MC) at 80% yield
Toxicological Profile
Limited toxicological data specific to the trans isomer is available, but general information for hexahydrophthalic anhydride (mixture of isomers) indicates:
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Rapid hydrolysis in biological systems to form the corresponding diacid
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Absorption through respiratory exposure with excretion via urine
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Low acute oral toxicity with an LD50 in rats of 2700 mg/kg body weight
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Low acute dermal toxicity with an LD50 >2000 mg/kg body weight in rabbits
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Primary health concerns related to respiratory and skin sensitization
Comparison with Cis Isomer
While this article focuses on the trans isomer, a brief comparison with its cis counterpart provides valuable context for understanding the unique properties and applications of trans-Hexahydroisobenzofuran-1,3-dione.
The cis isomer (CAS No. 13149-00-3) differs significantly in several physical properties:
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